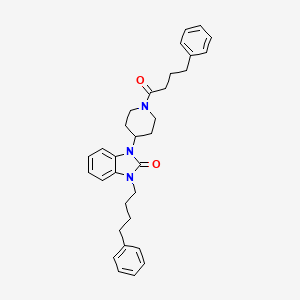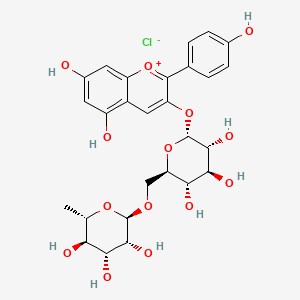
Pelargonidin-3-rutinosid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pelargonidin-3-rutinosid is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is particularly abundant in strawberries and contributes to their vibrant red color. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antidiabetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pelargonidin-3-rutinosid can be synthesized through a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) techniques. These methods allow for the isolation and purification of the compound from natural sources such as strawberries .
Industrial Production Methods: Industrial production of this compound involves the extraction of anthocyanins from berry fruits using organic solvents like methanol and chloroform-methanol combinations. The extracted anthocyanins are then purified using chromatographic techniques to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Pelargonidin-3-rutinosid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its stability and bioavailability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .
Applications De Recherche Scientifique
Pelargonidin-3-rutinosid has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and a model compound for studying the properties of anthocyanins.
Mécanisme D'action
Pelargonidin-3-rutinosid exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antidiabetic Activity: It inhibits α-glucosidase, thereby slowing down carbohydrate digestion and reducing postprandial blood glucose levels.
Comparaison Avec Des Composés Similaires
Pelargonidin-3-rutinosid is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
Cyanidin-3-glucoside: Found in blackberries and blackcurrants, known for its potent antioxidant activity.
Delphinidin-3-glucoside: Present in blueberries and grapes, recognized for its anti-inflammatory properties.
Malvidin-3-glucoside: Found in red wine, known for its cardiovascular benefits.
This compound stands out due to its dual role as an antioxidant and α-glucosidase inhibitor, making it a promising compound for managing oxidative stress and hyperglycemia .
Propriétés
Formule moléculaire |
C27H31ClO14 |
|---|---|
Poids moléculaire |
615.0 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27-;/m0./s1 |
Clé InChI |
FTBRTFUYRINBHS-ZPGLSKHKSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


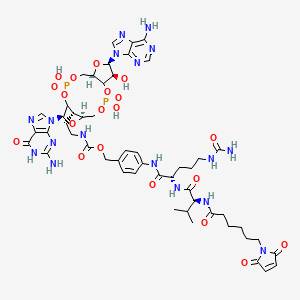

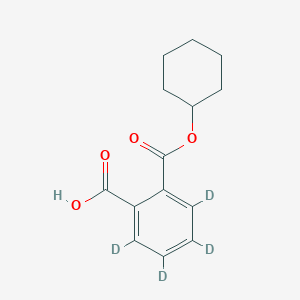
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

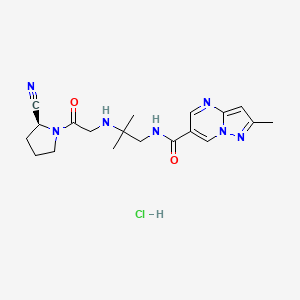
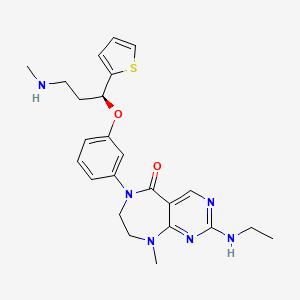
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)

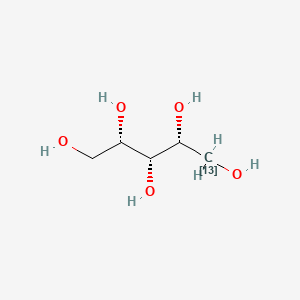
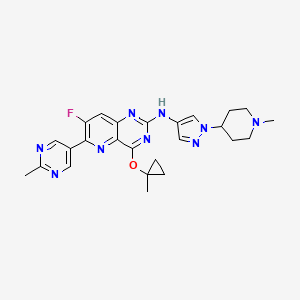

![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
